molecular formula C10H11NO4 B13001383 Methyl 6-ethoxy-2-formylnicotinate

Methyl 6-ethoxy-2-formylnicotinate

Cat. No.: B13001383
M. Wt: 209.20 g/mol
InChI Key: KUYHGFZGHOHIIS-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-2-formylnicotinate (CAS No. 1707372-31-3) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol . It features a pyridine backbone substituted with a methoxycarbonyl group (ester), an ethoxy group at position 6, and a formyl group at position 2. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its reactive formyl and ester moieties, which enable further functionalization .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 6-ethoxy-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-3-15-9-5-4-7(10(13)14-2)8(6-12)11-9/h4-6H,3H2,1-2H3

InChI Key

KUYHGFZGHOHIIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethoxy-2-formylnicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.

    Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of sodium acetate and glacial acetic acid to form 6-tribromomethyl nicotinate.

    Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite in an aqueous solution to remove one bromine atom, yielding 6-dibromomethyl nicotinate.

    Formylation: The 6-dibromomethyl nicotinate is reacted with morpholine to produce 6-formyl nicotinate.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted nicotinate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethoxy-2-formylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. The formyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The most closely related compound identified is Ethyl 6-formylnicotinate (CAS No. 20857-31-2), which shares a pyridine core and formyl substituent but differs in substituent positions and ester groups. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
Methyl 6-ethoxy-2-formylnicotinate 1707372-31-3 C₁₀H₁₁NO₄ 209.2 6-ethoxy, 2-formyl, methyl ester
Ethyl 6-formylnicotinate 20857-31-2 C₉H₉NO₃ 179.175 6-formyl, ethyl ester

Key Observations:

Substituent Positioning: this compound has ethoxy and formyl groups at positions 6 and 2, respectively, while Ethyl 6-formylnicotinate places the formyl group exclusively at position 6 . This positional variance may influence reactivity; for example, the 2-formyl group in the former could enhance electrophilic aromatic substitution at adjacent positions.

Ester Group Differences :

  • This compound contains a methyl ester , whereas Ethyl 6-formylnicotinate has an ethyl ester . Ethyl esters generally exhibit slightly lower polarity and slower hydrolysis rates compared to methyl esters, which could affect solubility and stability in synthetic applications .

Molecular Weight and Complexity :

  • The higher molecular weight of this compound (209.2 vs. 179.175) reflects its additional ethoxy group and methyl ester, which may confer distinct physical properties (e.g., melting point, solubility) .

Research Findings and Limitations

  • Crystallographic Studies : While neither compound’s crystal structure is explicitly detailed in the provided evidence, tools like SHELX and ORTEP-3 (used for small-molecule refinement) could elucidate their conformational preferences .

Biological Activity

Methyl 6-ethoxy-2-formylnicotinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group and a formyl group at specific positions on the pyridine ring. The chemical structure can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

This compound is notable for its potential interactions with biological targets, particularly in the context of pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by various teams has shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells.

Case Study: Apoptosis Induction

In vitro experiments showed that treatment with this compound led to:

  • Increased levels of reactive oxygen species (ROS)
  • Activation of caspase pathways
  • DNA fragmentation indicative of apoptosis

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)1570
HT-29 (Colon Cancer)2065

These findings highlight the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Membranes : Preliminary studies indicate that this compound may alter membrane fluidity, affecting cellular uptake and overall cellular function.

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